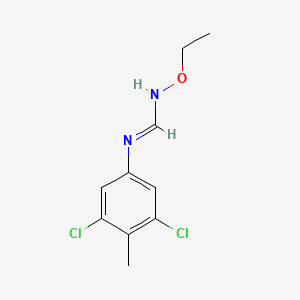
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide is a chemical compound known for its unique structure and properties This compound is characterized by the presence of dichloro and methyl groups attached to a phenyl ring, along with an ethoxymethanimidamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide typically involves the reaction of 3,5-dichloro-4-methylaniline with ethyl formate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
化学反応の分析
Types of Reactions
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with the removal of the ethoxy group.
Substitution: Formation of substituted derivatives with new functional groups replacing the ethoxy group.
科学的研究の応用
N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3,5-Dichloro-4-methylaniline: A precursor in the synthesis of N-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide.
4-(3,5-Dichloro-4-methylphenyl)-4-oxobutanoic acid:
Uniqueness
This compound stands out due to its unique combination of dichloro and ethoxymethanimidamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
98852-56-3 |
|---|---|
分子式 |
C10H12Cl2N2O |
分子量 |
247.12 g/mol |
IUPAC名 |
N'-(3,5-dichloro-4-methylphenyl)-N-ethoxymethanimidamide |
InChI |
InChI=1S/C10H12Cl2N2O/c1-3-15-14-6-13-8-4-9(11)7(2)10(12)5-8/h4-6H,3H2,1-2H3,(H,13,14) |
InChIキー |
BSKRJTDEBYCDBO-UHFFFAOYSA-N |
正規SMILES |
CCONC=NC1=CC(=C(C(=C1)Cl)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


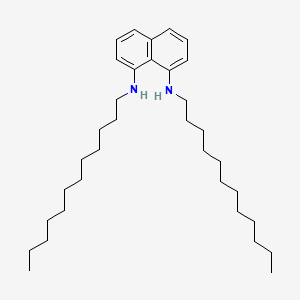


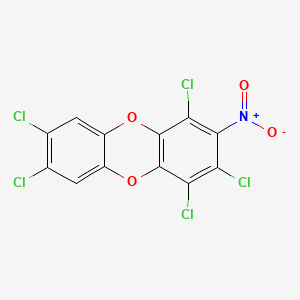
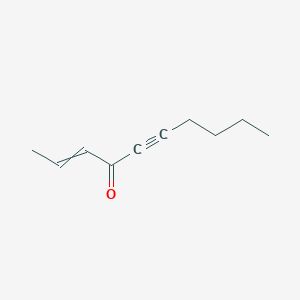


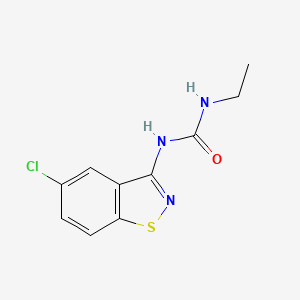
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
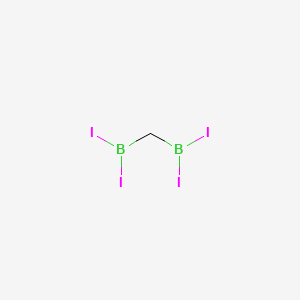
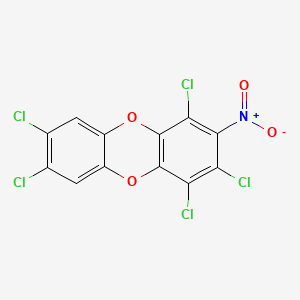
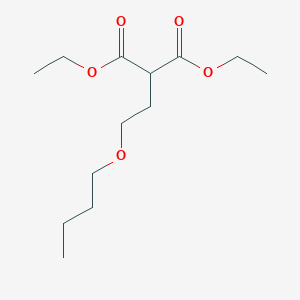
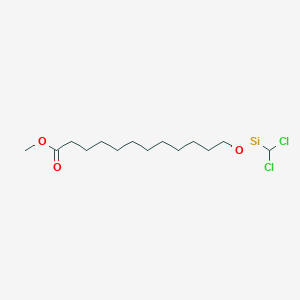
![4-[2-(4-Chlorophenyl)ethenyl]-N-methylaniline](/img/structure/B14334011.png)
